![molecular formula C19H15BrN2O5 B5262280 prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B5262280.png)
prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a bromobenzoyl group, a nitrophenyl group, and a prop-2-enyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate typically involves a multi-step process:
Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.
Amidation Reaction: The 4-bromobenzoyl chloride is then reacted with an amine to form the corresponding amide.
Formation of the Nitro Intermediate: A nitration reaction is carried out on a phenyl group to introduce the nitro functionality.
Esterification: The final step involves the esterification of the intermediate compounds with prop-2-enyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amine.
Reduction of Bromobenzoyl Group: The major product is the corresponding benzyl derivative.
Substitution of Bromine: The major product depends on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bromobenzoyl and nitrophenyl groups on biological systems. It may also serve as a model compound for studying the interactions of similar structures with biological targets.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural features could be modified to develop new drugs with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the nitrophenyl group could participate in redox reactions. The prop-2-enyl ester functionality allows for the compound to be hydrolyzed under physiological conditions, releasing active intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-phenylprop-2-enoate
- Prop-2-enyl (E)-2-[(4-chlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate
- Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
Uniqueness
Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is unique due to the specific combination of bromobenzoyl and nitrophenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-2-10-27-19(24)17(12-13-4-3-5-16(11-13)22(25)26)21-18(23)14-6-8-15(20)9-7-14/h2-9,11-12H,1,10H2,(H,21,23)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJXQKIXPJBMY-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
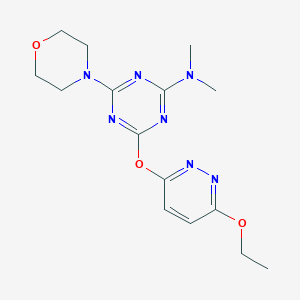
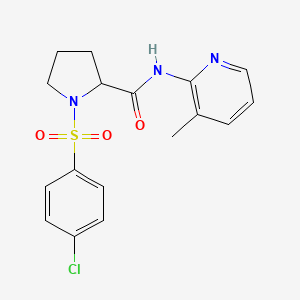
![6-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5262215.png)
![2-ethyl-4-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1,3-oxazole-5-carboxamide dihydrochloride](/img/structure/B5262229.png)
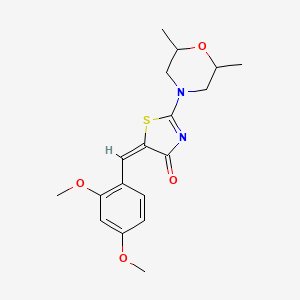
![[2-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-oxoethyl]urea](/img/structure/B5262252.png)
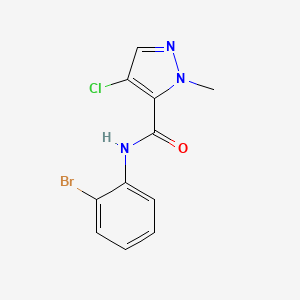
![2-{2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5262263.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1,4-diazepan-5-one](/img/structure/B5262267.png)
![1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5262274.png)
![(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5262277.png)
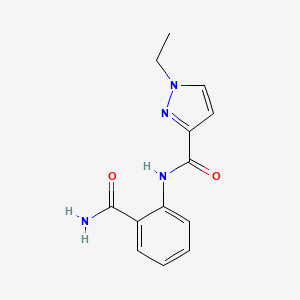
![[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate](/img/structure/B5262295.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5262298.png)
